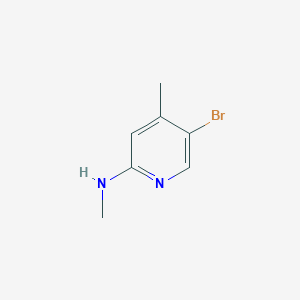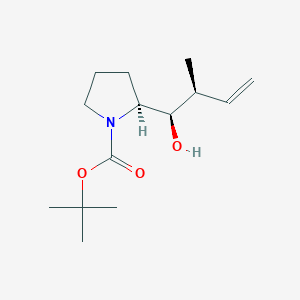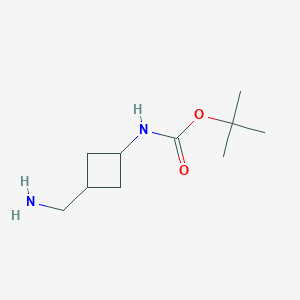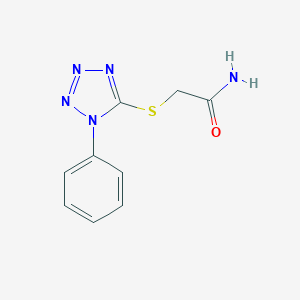
5-bromo-N,4-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-N,4-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” can be achieved through various methods. One such method involves the use of whole cells of Burkholderia sp. MAK1, which has shown the ability to convert different pyridin-2-amines into their 5-hydroxy derivatives . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .Molecular Structure Analysis
The molecular weight of “this compound” is 201.07 g/mol . The InChI code for this compound is 1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3, (H2,9,10) .Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For instance, it can be converted to its 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 . It can also participate in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 201.06 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 199.99491 g/mol . The topological polar surface area of the compound is 38.9 Ų .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
5-Bromo-N,4-dimethylpyridin-2-amine serves as a key intermediate in various chemical syntheses and reactions. Its utility is evident in the selective amination of polyhalopyridines, catalyzed by palladium complexes, where it is used to achieve high yields and excellent chemoselectivity, producing aminopyridine derivatives (Ji, Li, & Bunnelle, 2003). Similarly, the action of potassium amide in liquid ammonia on halogenopyridines, including those substituted with methyl groups, has been studied to understand the influence of substituents and hetero atoms on the course of aminations, indicating its role in the formation of derivatives of 3,4-didehydropyridine (Does & Hertog, 2010).
Crystallography and Molecular Structure
The compound's relevance extends to crystallography and molecular structure analysis, where regioselective displacement reactions with ammonia have been examined through X-ray crystallography. This analysis reveals insights into the crystalline structure and formation mechanisms of related aminopyrimidines, highlighting the compound's potential in facilitating the understanding of molecular interactions and crystal formation (Doulah et al., 2014).
Development of Novel Derivatives
The compound is instrumental in the development of novel chemical derivatives, such as thiazolo[4,5-d]pyrimidine derivatives, showcasing its versatility in chemical synthesis. By undergoing reactions with methylhydrazine followed by treatment with carbon disulfide and alkyl halides, it serves as a precursor for a range of structurally diverse molecules. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Pharmacological Research
While explicitly avoiding details on drug use, dosage, and side effects, it's worth noting that the synthesis and characterization of compounds related to this compound can contribute to pharmacological research. For instance, the study and identification of novel pyridine-based derivatives via Suzuki cross-coupling reactions have potential implications for developing new therapeutic agents, highlighting the compound's role in advancing pharmacological studies (Ahmad et al., 2017).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
This compound is a brominated aromatic amine reagent , and it’s often used as an intermediate in the synthesis of other compounds
Biochemical Pathways
Given its use as an intermediate in chemical synthesis , it may be involved in various biochemical pathways depending on the final products. More research is needed to elucidate these pathways and their downstream effects.
Result of Action
As an intermediate in chemical synthesis , its effects would largely depend on the final products and their interactions with biological systems.
Propriétés
IUPAC Name |
5-bromo-N,4-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIWBIDASVEIBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565602 |
Source


|
| Record name | 5-Bromo-N,4-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155789-99-4 |
Source


|
| Record name | 5-Bromo-N,4-dimethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155789-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N,4-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)

![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)
![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)




![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)
![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)

